

Physical and chemical properties of (1R,2R)-2-(Dimethylamino)cyclopentanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1R,2R)-2-(Dimethylamino)cyclopentanol

Cat. No.: B1315321

[Get Quote](#)

An In-depth Technical Guide to **(1R,2R)-2-(Dimethylamino)cyclopentanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **(1R,2R)-2-(Dimethylamino)cyclopentanol**. This chiral amino alcohol is a valuable building block and ligand in asymmetric synthesis, a critical field for the development of enantiomerically pure pharmaceuticals.

Core Physical and Chemical Properties

(1R,2R)-2-(Dimethylamino)cyclopentanol is a colorless, flammable liquid with a characteristic strong amine odor.^[1] It is readily soluble in water and various organic solvents.^[1] The key physical and chemical data are summarized in the table below for quick reference.

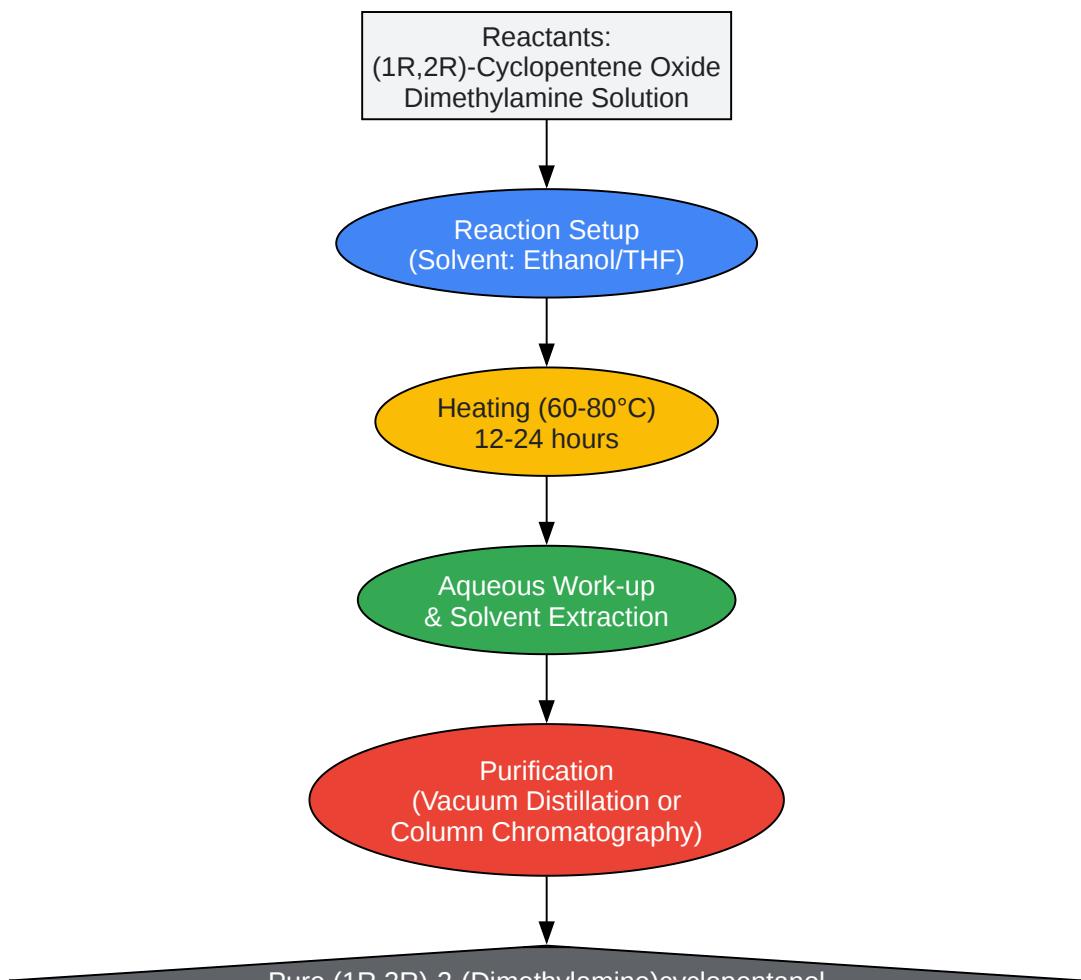
Property	Value	Reference
Molecular Formula	C ₇ H ₁₅ NO	[1] [2]
Molecular Weight	129.20 g/mol	[3]
Appearance	Colorless liquid	[1]
Odor	Strong amine odor	[1]
Melting Point	-2°C to -1°C	[1]
Boiling Point	144°C to 147°C	[1]
Exact Mass	129.115364102 Da	[3]
Topological Polar Surface Area	23.5 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]
CAS Number	68327-05-9	

Spectroscopic Data Analysis

While specific spectra are dependent on instrumentation and conditions, the following provides an analysis of the expected signals for the characterization of **(1R,2R)-2-(Dimethylamino)cyclopentanol**.

- **¹H NMR:** The proton NMR spectrum is expected to show a singlet for the six protons of the dimethylamino group (-N(CH₃)₂). The methine protons on the cyclopentane ring attached to the hydroxyl and dimethylamino groups will appear as multiplets. The remaining methylene protons of the cyclopentane ring will also present as complex multiplets. The hydroxyl proton (-OH) will typically appear as a broad singlet.
- **¹³C NMR:** The carbon NMR spectrum will display distinct signals for the two carbons of the dimethylamino group. The five carbons of the cyclopentane ring will also be distinguishable,

with the two methine carbons (C-O and C-N) appearing at different chemical shifts from the three methylene carbons.


- **Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by a broad absorption band in the $3300\text{-}3400\text{ cm}^{-1}$ region, indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aliphatic groups will be observed just below 3000 cm^{-1} .

Experimental Protocols

A general and reliable method for the synthesis of **(1R,2R)-2-(Dimethylamino)cyclopentanol** involves the nucleophilic ring-opening of a suitable chiral cyclopentene oxide with dimethylamine.

Representative Synthesis Protocol:

- **Reaction Setup:** To a solution of (1R,2R)-cyclopentene oxide in a suitable solvent such as ethanol or THF in a sealed pressure vessel, add a 2M solution of dimethylamine in THF (approximately 2-3 equivalents).
- **Reaction Conditions:** Heat the mixture at $60\text{-}80^\circ\text{C}$ for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up and Extraction:** After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess dimethylamine. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure **(1R,2R)-2-(Dimethylamino)cyclopentanol**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and purification.

Applications in Research and Drug Development

The primary application of **(1R,2R)-2-(Dimethylamino)cyclopentanol** in drug development is its use as a chiral ligand in asymmetric catalysis. The precise stereochemistry of this molecule is crucial for creating effective pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.

Role as a Chiral Ligand:

Chiral amino alcohols like **(1R,2R)-2-(Dimethylamino)cyclopentanol** are highly effective as ligands for metal-catalyzed asymmetric reactions.^[4] The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium). This coordination creates a rigid and well-defined chiral environment around the metal. When this chiral catalyst interacts with prochiral substrates, it preferentially directs the reaction to form one enantiomer of the product over the other, leading to a high enantiomeric excess.

This methodology is fundamental in synthesizing single-enantiomer active pharmaceutical ingredients (APIs), reducing the potential for side effects from inactive or harmful enantiomers and improving the overall efficacy of the drug.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the compound as a chiral ligand.

Safety Information

(1R,2R)-2-(Dimethylamino)cyclopentanol is a combustible liquid and should be handled with appropriate safety precautions.^{[2][3]} It is known to cause skin irritation and serious eye

damage.[3] It may also cause respiratory irritation.[3] Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[2] Keep away from open flames, sparks, and heat sources.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-(Dimethylamino)cyclopentan-1-ol | C7H15NO | CID 140421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Physical and chemical properties of (1R,2R)-2-(Dimethylamino)cyclopentanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315321#physical-and-chemical-properties-of-1r-2r-2-dimethylamino-cyclopentanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com